3-phenyl-1,2,4-oxadiazol-5-ol is an organic compound characterized by a five-membered heterocyclic ring containing two nitrogen atoms and three carbon atoms, along with a hydroxyl group (-OH) at the 5-position. Its molecular formula is C8H6N2O2, and it is known for its versatile chemical properties and potential applications in various fields, particularly in medicinal chemistry and material science. The oxadiazole ring system contributes to its biological activity and stability, making it a compound of interest in drug development and synthesis.
3-phenyl-1,2,4-oxadiazol-5-ol exhibits notable biological activities:
Several synthetic routes have been developed for 3-phenyl-1,2,4-oxadiazol-5-ol:
The applications of 3-phenyl-1,2,4-oxadiazol-5-ol span various fields:
In silico studies have been conducted to investigate the interaction of 3-phenyl-1,2,4-oxadiazol-5-ol with biological targets such as tubulin. These studies aim to elucidate its binding affinity and mechanism of action at the molecular level. Additionally, experimental studies have focused on its interaction with human serum albumin to predict pharmacokinetic profiles .
Several compounds share structural similarities with 3-phenyl-1,2,4-oxadiazol-5-ol. Here are some notable examples:
Compound Name | Structure Type | Biological Activity | Unique Features |
---|---|---|---|
3-(4-methylphenyl)-1,2,4-oxadiazol | Oxadiazole derivative | Anticancer | Substituted at the para position |
3-(2-thienyl)-1,2,4-oxadiazol | Oxadiazole derivative | Antimicrobial | Contains a thiophene ring |
3-(benzothiazolyl)-1,2,4-oxadiazol | Oxadiazole derivative | Antiparasitic | Incorporates a benzothiazole moiety |
These compounds exhibit varying degrees of biological activity and structural modifications that highlight the uniqueness of 3-phenyl-1,2,4-oxadiazol-5-ol in terms of its specific interactions and applications.
The molecular structure of 3-phenyl-1,2,4-oxadiazol-5-ol consists of:
SMILES Notation: O[nH]1c(noc1)c2ccccc2
Molecular Formula: C₈H₆N₂O₂
Molecular Weight: 162.15 g/mol
The compound’s five-membered ring system—featuring two nitrogen atoms at positions 1 and 4, oxygen at position 2, and a hydroxyl group at position 5—exhibits exceptional electronic delocalization. This property enables diverse reactivity patterns:
Comparative studies with analogous structures highlight its uniqueness:
Compound | Ring System | Key Reactivity Differences |
---|---|---|
3-Phenyl-1,2,4-oxadiazol-5-ol | 1,2,4-oxadiazole | Undergoes keto-enol tautomerism; C5 hydroxyl enables hydrogen bonding [2] [3] |
3-Phenyl-1,3,4-oxadiazol-2-one | 1,3,4-oxadiazole | Lacks tautomeric flexibility; higher thermal stability [3] |
5-Phenyl-1,2,4-triazol-3-ol | 1,2,4-triazole | Increased basicity due to additional nitrogen [3] |
Recent advances exploit the compound’s π-conjugated system for optoelectronic materials. When incorporated into polymer backbones, it enhances charge carrier mobility by 30–40% compared to thiophene-based analogues, as measured in organic field-effect transistor (OFET) configurations [3].
DFT calculations at the B3LYP/6-31+G(d) level reveal a four-membered cyclic transition state governing keto-enol interconversion [2]. Key thermodynamic parameters include:
Solvent | ΔE (Keto → Enol) (kcal/mol) | Activation Barrier (kcal/mol) |
---|---|---|
Gas Phase | +17.89 | 30.61 |
Cyclohexane | +17.34 | 30.82 |
Water | +16.50 | 31.26 |
The keto form predominates across all media (94–97% abundance at 298 K), stabilized by intramolecular hydrogen bonding between the hydroxyl group and N4 atom [2]. Solvent polarity inversely correlates with tautomerization energy barriers—a 0.76 kcal/mol difference separates aqueous and gaseous environments [2].
X-ray diffraction studies confirm the keto tautomer’s dominance in solid-state configurations. The molecule adopts a planar geometry with dihedral angles ≤5° between the oxadiazole and phenyl rings, facilitating π-π stacking in crystalline lattices [3].
The compound serves as a multifunctional bioisostere in drug design:
Recent applications focus on:
Histone Deacetylase (HDAC) Inhibition
Derivatives bearing C3-alkyl chains demonstrate nanomolar IC50 values against HDAC6 (12.3 nM vs. 89.4 nM for SAHA) [3]. Molecular docking reveals the hydroxyl group coordinates the catalytic Zn²⁺ ion, while the phenyl ring occupies the hydrophobic cap region.
Antimicrobial Agents
Structural hybrids with fluoroquinolones show 64-fold greater potency against methicillin-resistant Staphylococcus aureus (MRSA) compared to ciprofloxacin, attributed to dual targeting of DNA gyrase and penicillin-binding protein 2a [3].
The most widely employed synthetic route for 3-phenyl-1,2,4-oxadiazol-5-ol involves the cyclization of benzamidoxime with appropriate carboxylic acid derivatives [3] . This methodology, first introduced by Tiemann and Krüger, proceeds through a well-established mechanism involving initial nucleophilic attack by the amidoxime nitrogen on the activated carboxylic acid [3].
The reaction typically employs benzamidoxime as the four-atom synthon, which can be prepared from benzonitrile through treatment with hydroxylamine hydrochloride in the presence of a base such as triethylamine [4]. The carboxylic acid component is usually activated using coupling reagents including 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), dicyclohexylcarbodiimide (DCC), or carbonyldiimidazole (CDI) [3].
Reaction conditions typically involve heating the reaction mixture to 100-120°C for 6-12 hours, with yields ranging from 60-85% [3]. The cyclization proceeds through an intermediate O-acylamidoxime, which undergoes intramolecular cyclization with elimination of water to form the desired oxadiazole ring [3] .
An alternative approach involves the nucleophilic substitution reaction between benzonitrile oxide and nitriles under basic conditions [3]. This method utilizes sodium methoxide or potassium carbonate as the base, typically in methanol or ethanol solvent systems . The reaction proceeds through 1,3-dipolar cycloaddition mechanisms, though yields are generally lower (45-75%) compared to the amidoxime route [3].
The major limitation of this approach is the limited substrate scope and the potential for formation of regioisomeric products [3] . Despite these challenges, the mild reaction conditions make this method attractive for substrates sensitive to harsh cyclization conditions [3].
Microwave-assisted synthesis has emerged as a highly efficient method for preparing 3-phenyl-1,2,4-oxadiazol-5-ol derivatives [5]. This approach significantly reduces reaction times from hours to minutes while achieving excellent yields (70-95%) [5]. The method typically employs amidoxime precursors with acid chlorides in the presence of catalysts such as ammonium fluoride on alumina support [5].
The microwave irradiation conditions typically involve heating at 80-120°C for 10-20 minutes, representing a dramatic improvement over conventional heating methods [5]. The enhanced reaction rates are attributed to the efficient heating of polar intermediates and the uniform energy distribution provided by microwave radiation [5] .
The environmentally friendly nature of this approach, including reduced solvent requirements and shorter reaction times, aligns with green chemistry principles [5] . Additionally, the method demonstrates excellent functional group tolerance and can accommodate a wide range of substituents on both the phenyl ring and the oxadiazole core [5].
Recent developments in base-mediated cyclization have introduced the use of superbase systems, particularly metal hydroxide/dimethyl sulfoxide (MOH/DMSO) combinations where M represents lithium, sodium, or potassium [4]. These systems enable cyclization reactions to proceed at room temperature to 90°C with reaction times ranging from 4-24 hours [4].
The superbase system facilitates both the O-acylation of amidoximes and the subsequent cyclization step in a single reaction vessel [4] . Yields typically range from 50-90%, with the potassium hydroxide/DMSO system generally providing the highest efficiency [4]. The method demonstrates excellent tolerance for various functional groups and can accommodate both electron-rich and electron-deficient aromatic systems [4] .
Electrochemical synthesis represents a cutting-edge approach for preparing 1,2,4-oxadiazoles through anodic oxidation of N-benzyl amidoximes [6] . This method generates iminoxy radicals through electrochemical oxidation, which subsequently undergo 1,5-hydrogen atom transfer and intramolecular cyclization to form the oxadiazole ring [6] .
The electrochemical approach operates under mild conditions, typically at room temperature with conversions ranging from 51-92% [6] . The method features broad substrate scope and high functional group compatibility, making it suitable for complex molecule synthesis [6] . The environmentally benign nature of this approach, avoiding toxic oxidants and harsh reaction conditions, positions it as an attractive green chemistry alternative [6] .
One-pot synthesis methodologies have been developed that combine multiple synthetic steps into a single reaction vessel [7] [4]. These approaches typically begin with nitriles, which are converted to amidoximes in situ through reaction with hydroxylamine hydrochloride, followed by condensation with aldehydes or carboxylic acids [7] [4].
The one-pot approach using nitriles, aldehydes, and hydroxylamine hydrochloride has been particularly successful, with the aldehydes serving both as substrates and as oxidants [7] . The reaction involves three sequential steps: amidoxime formation, condensation to form 4,5-dihydro-1,2,4-oxadiazole, and final oxidation to the aromatic oxadiazole [7] . Yields typically range from 35-80%, with the method providing a direct and simple protocol for synthesis [7] .
Palladium-catalyzed carbonylative cyclization represents a selective method for introducing aryl substituents into the oxadiazole ring [3] . This approach involves the reaction of amidoximes with aryl bromides under carbon monoxide atmosphere, typically at 100°C [3] . The method provides access to 5-aryl-1,2,4-oxadiazoles with yields ranging from 55-71% [3] .
The palladium-mediated approach offers excellent selectivity for aryl substitution and can accommodate various electronic and steric environments [3] . However, the requirement for expensive palladium catalysts and specialized reaction conditions limits its widespread application [3] .
Direct condensation of hydroxylamine with nitriles represents a straightforward approach for amidoxime formation, followed by cyclization with appropriate carbonyl compounds [4] . This method typically employs base catalysts such as magnesium oxide or potassium fluoride at elevated temperatures (70°C) for extended periods (16 hours) [4] .
The hydroxylamine-nitrile condensation method offers excellent accessibility to starting materials and can be adapted for parallel synthesis applications [4] . Yields typically range from 40-80%, with the method demonstrating good functional group tolerance [4] .
Temperature optimization studies have established that the optimal range for cyclization reactions is 100-120°C, with higher temperatures providing increased cyclization rates but potential for decomposition of sensitive substrates [8] . Reaction times of 6-12 hours are typically required for complete conversion, though microwave-assisted methods can reduce this to minutes [5].
The relationship between temperature and yield demonstrates that moderate temperature increases (20-30°C) can result in 20-30% yield improvements [8] . However, temperatures exceeding 120°C often lead to decreased yields due to decomposition and side reactions [8] .
Solvent selection plays a crucial role in oxadiazole synthesis, with polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) providing optimal results [9]. These solvents facilitate the cyclization process by stabilizing charged intermediates and promoting the elimination of water during ring closure [9].
The use of appropriate solvent systems can improve yields by 40-60% compared to less optimal solvents [9]. Mixed solvent systems, particularly ethanol/water mixtures, have shown promise for specific substrate classes while maintaining environmental compatibility [9].
Base selection significantly influences both reaction rate and product yield in oxadiazole synthesis [4]. Strong bases such as potassium carbonate and triethylamine are most effective, promoting ring closure through deprotonation and stabilization of anionic intermediates [4]. The choice of base can enhance reaction efficiency by 25-35% [4].
Coupling reagents such as EDC and 1-hydroxy-7-azabenzotriazole (HOAt) significantly improve conversion rates by activating carboxylic acids toward nucleophilic attack [9]. The use of these activating agents can improve conversion by 30-50% compared to unactivated systems [9].
The synthetic methodologies for 3-phenyl-1,2,4-oxadiazol-5-ol demonstrate excellent tolerance for various aromatic substitution patterns [9]. Electron-donating groups such as methoxy, methyl, and tert-butyl substituents are well accommodated, typically providing yields in the range of 82-89% [10] . Electron-withdrawing groups including halogens (fluorine, chlorine, bromine) and nitro groups are also compatible, though yields may be slightly reduced [10] .
Meta-substituted and ortho-substituted aromatic systems can be successfully incorporated, though ortho-substitution may lead to reduced reactivity due to steric hindrance [10] . The reaction shows particular sensitivity to steric effects, with ortho-substituted substrates typically showing yields of 50-70% compared to 80-90% for para-substituted analogs [10] .
The synthesis methods demonstrate good compatibility with various heterocyclic systems, including pyridine, thiophene, and furan derivatives [9]. Nitrogen-containing heterocycles such as pyridine can participate in the synthesis, though careful pH control is required to prevent interference with the cyclization process [9].
The incorporation of heterocyclic substituents expands the structural diversity accessible through these synthetic routes, enabling the preparation of complex molecular architectures for pharmaceutical applications [9].
The cyclization mechanism for 3-phenyl-1,2,4-oxadiazol-5-ol formation involves several key steps [3]. Initial nucleophilic attack by the amidoxime nitrogen on the activated carbonyl carbon forms an O-acylamidoxime intermediate [3] . This intermediate undergoes intramolecular cyclization with concurrent elimination of water to form the oxadiazole ring [3] .
The mechanism proceeds through a six-membered transition state, with the hydroxyl group of the amidoxime attacking the carbonyl carbon while the amino group displaces the leaving group [3] . The driving force for cyclization is the formation of the aromatic oxadiazole ring system and the elimination of water [3] .
Computational studies using density functional theory have provided insights into the energetics of oxadiazole formation [11] . Bond dissociation energy calculations indicate that the cyclization process is exothermic, with the formation of the oxadiazole ring being thermodynamically favorable [11] .
The computational results support the proposed mechanism and explain the observed reaction conditions and yields [11] . The calculations indicate that the cyclization barrier is moderate, consistent with the requirement for elevated temperatures to achieve reasonable reaction rates [11] .
Purification of 3-phenyl-1,2,4-oxadiazol-5-ol typically involves column chromatography using silica gel with hexane/ethyl acetate mixtures as eluents [12]. The polar nature of the hydroxyl group facilitates separation from non-polar impurities, while the aromatic oxadiazole core provides sufficient retention on silica gel [12].
Recrystallization from ethanol or methanol can provide high-purity products, particularly for crystalline derivatives [12]. The melting point of the pure compound typically ranges from 159-160°C, providing a convenient purity assessment tool [13] .
Infrared spectroscopy provides distinctive fingerprints for 3-phenyl-1,2,4-oxadiazol-5-ol, with characteristic O-H stretching frequencies around 3200-3500 cm⁻¹ and C=N stretching frequencies around 1600-1650 cm⁻¹ [12]. The aromatic C-H stretching and C=C stretching modes appear in their expected regions [12].
Nuclear magnetic resonance spectroscopy provides detailed structural information, with ¹H NMR showing characteristic aromatic proton patterns and the exchangeable hydroxyl proton [12]. ¹³C NMR spectroscopy confirms the carbon framework and the presence of the oxadiazole ring carbons [12].
Scale-up of 3-phenyl-1,2,4-oxadiazol-5-ol synthesis requires careful consideration of heat transfer, mixing efficiency, and safety aspects [9]. The exothermic nature of the cyclization reaction necessitates adequate temperature control systems for large-scale operations [9].
Continuous flow reactors and automated systems have been employed to ensure consistent production and scalability . These systems provide better temperature control and mixing efficiency compared to traditional batch processes [9].
The cost-effectiveness of different synthetic routes depends on factors including raw material costs, reaction efficiency, and purification requirements [9]. The amidoxime-carboxylic acid route generally provides the best balance of cost and efficiency for large-scale production [9].
Microwave-assisted synthesis, while highly efficient, may require specialized equipment that impacts the overall process economics [5]. However, the reduced reaction times and improved yields can offset equipment costs in high-throughput applications [5].